![molecular formula C20H18F3NO2 B3660064 (E)-3-(3-methoxy-2-propan-2-yloxyphenyl)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B3660064.png)
(E)-3-(3-methoxy-2-propan-2-yloxyphenyl)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
Vue d'ensemble
Description
(E)-3-(3-methoxy-2-propan-2-yloxyphenyl)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is an organic compound characterized by its complex structure, which includes methoxy, propan-2-yloxy, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-methoxy-2-propan-2-yloxyphenyl)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile typically involves a multi-step process. One common route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 3-methoxyphenol with isopropyl bromide in the presence of a base such as potassium carbonate to form 3-methoxy-2-propan-2-yloxyphenol.
Coupling reaction: The intermediate is then subjected to a coupling reaction with 3-(trifluoromethyl)benzaldehyde in the presence of a base like sodium hydride to form the corresponding chalcone.
Nitrile formation: The final step involves the addition of a nitrile group to the chalcone through a reaction with a suitable nitrile source, such as cyanogen bromide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(3-methoxy-2-propan-2-yloxyphenyl)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond.
Substitution: The methoxy and propan-2-yloxy groups can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Saturated nitrile compounds.
Substitution: Phenolic derivatives or ethers.
Applications De Recherche Scientifique
(E)-3-(3-methoxy-2-propan-2-yloxyphenyl)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique chemical properties.
Mécanisme D'action
The mechanism of action of (E)-3-(3-methoxy-2-propan-2-yloxyphenyl)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound is known to modulate certain enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
- 3-(2-propan-2-yloxyphenyl)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
- 3-(3-methoxy-2-propan-2-yloxyphenyl)-2-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
Uniqueness
(E)-3-(3-methoxy-2-propan-2-yloxyphenyl)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is unique due to the presence of both methoxy and propan-2-yloxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(E)-3-(3-methoxy-2-propan-2-yloxyphenyl)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO2/c1-13(2)26-19-15(7-5-9-18(19)25-3)10-16(12-24)14-6-4-8-17(11-14)20(21,22)23/h4-11,13H,1-3H3/b16-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAPQEPIMCENPT-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC)C=C(C#N)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC=C1OC)/C=C(/C#N)\C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


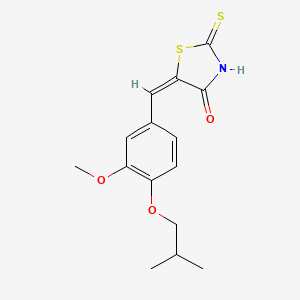
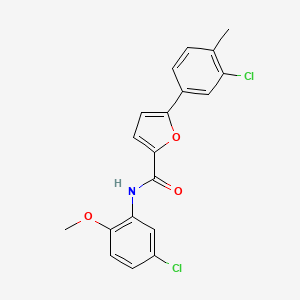
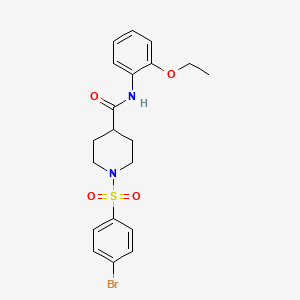
![5-(4-chlorophenyl)-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B3659995.png)
![(4-Benzylpiperidin-1-yl){1-[(4-chlorophenyl)carbonyl]piperidin-4-yl}methanone](/img/structure/B3659997.png)
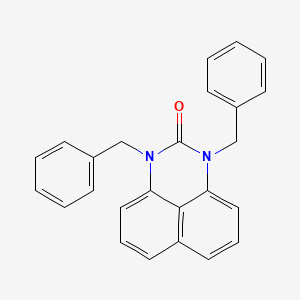
![10-ethyl-9-{2-[(3-fluorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3660018.png)
![N-[2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]-3-phenylacrylamide](/img/structure/B3660025.png)
![N~2~-(4-chlorobenzyl)-N~1~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3660037.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B3660052.png)
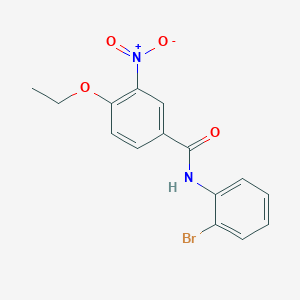
![methyl 4-({[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B3660073.png)
![2-bromo-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B3660080.png)
![1-(4-bromophenyl)-2-[(5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]ethanone](/img/structure/B3660083.png)
